molecular formula C7H8BIO3 B15337750 4-Iodo-3-methoxyphenylboronic acid

4-Iodo-3-methoxyphenylboronic acid

Cat. No.: B15337750
M. Wt: 277.85 g/mol
InChI Key: GVSHAJRFXHOOEP-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxyphenylboronic acid typically involves the iodination of 3-methoxyphenylboronic acid. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 4-iodo-3-methoxyphenol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-3-methoxyphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of boron-containing compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

    4-Methoxyphenylboronic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    3-Iodo-4-methoxyphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    4-Bromo-3-methoxyphenylboronic acid: Bromine substituent instead of iodine, leading to different reactivity and coupling efficiency.

Uniqueness: 4-Iodo-3-methoxyphenylboronic acid is unique due to the presence of both the iodine and boronic acid functional groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8BIO3

Molecular Weight

277.85 g/mol

IUPAC Name

(4-iodo-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H8BIO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3

InChI Key

GVSHAJRFXHOOEP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)I)OC)(O)O

Origin of Product

United States

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